N-(3-aminopropyl)-5-hydroxypentanamide

Catalog No.
S12546213
CAS No.
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-aminopropyl)-5-hydroxypentanamide

Product Name

N-(3-aminopropyl)-5-hydroxypentanamide

IUPAC Name

N-(3-aminopropyl)-5-hydroxypentanamide

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c9-5-3-6-10-8(12)4-1-2-7-11/h11H,1-7,9H2,(H,10,12)

InChI Key

RWQHZBGPJFCONU-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(=O)NCCCN

N-(3-aminopropyl)-5-hydroxypentanamide is a chemical compound characterized by its amine and hydroxyl functional groups. Its molecular formula is C8H19N3OC_8H_{19}N_3O, and it features a pentanamide backbone with an amino group attached to the third carbon of the propyl chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Typical of amines and amides. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophiles in substitution reactions.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of corresponding acids and alcohols.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .

Several synthetic routes have been explored for the preparation of N-(3-aminopropyl)-5-hydroxypentanamide:

  • Direct Amination: The reaction of 5-hydroxypentanoyl chloride with 3-aminopropylamine can yield the desired compound.
  • Reductive Amination: Starting from 5-hydroxypentanone, reductive amination with 3-aminopropylamine in the presence of reducing agents such as sodium cyanoborohydride can produce N-(3-aminopropyl)-5-hydroxypentanamide.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance yields and reduce reaction times, making the synthesis more efficient.

These methods highlight the versatility in synthesizing this compound while optimizing yield and purity .

N-(3-aminopropyl)-5-hydroxypentanamide has potential applications across various domains:

  • Pharmaceuticals: Its structural features may allow it to serve as a lead compound in drug discovery, particularly for neurological disorders.
  • Biotechnology: The compound could be utilized in developing biosensors or as a reagent in biochemical assays.
  • Agriculture: There may be applications related to plant growth regulators or as a component in agrochemical formulations.

The exploration of these applications is ongoing, with research focusing on optimizing its efficacy and safety profiles .

Several compounds share structural similarities with N-(3-aminopropyl)-5-hydroxypentanamide. These include:

Compound NameStructure FeaturesUnique Aspects
3-AminopropyltriethoxysilaneContains triethoxysilane groupUsed primarily as a coupling agent in silane chemistry .
4-Aminobutanoic acidShorter carbon chainKnown for its role as a neurotransmitter precursor .
N-(2-aminoethyl)-5-hydroxyvaleramideSimilar amine functionalityExhibits different biological properties due to structural variations .

N-(3-aminopropyl)-5-hydroxypentanamide stands out due to its unique combination of amino and hydroxyl functionalities along with a longer carbon chain, which may influence its solubility and interaction profiles compared to these similar compounds.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

174.136827821 g/mol

Monoisotopic Mass

174.136827821 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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